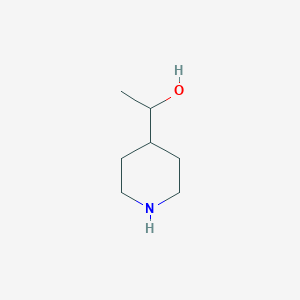

1-(4-Piperidyl)ethanol

描述

1-(4-Piperidyl)ethanol is a piperidine derivative featuring an ethanol substituent at the 4-position of the piperidine ring. Piperidine derivatives are pivotal in medicinal chemistry due to their versatility in drug design, particularly in central nervous system (CNS) targeting, analgesia, and enzyme inhibition. The ethanol moiety in this compound may enhance solubility and influence binding interactions with biological targets, similar to related compounds .

准备方法

Synthetic Routes and Reaction Conditions: 1-(4-Piperidyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 4-piperidone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-piperidone over a suitable catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound under mild conditions, making it suitable for large-scale synthesis.

化学反应分析

Types of Reactions: 1-(4-Piperidyl)ethanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be further reduced to form 1-(4-Piperidyl)methanol using strong reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride can convert the hydroxyl group to a chloride.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.

Substitution: Thionyl chloride in dichloromethane or phosphorus tribromide in ether.

Major Products:

Oxidation: 1-(4-Piperidyl)ethanone.

Reduction: 1-(4-Piperidyl)methanol.

Substitution: 1-(4-Piperidyl)ethyl chloride.

科学研究应用

1-(4-Piperidyl)ethanol has a wide range of applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: It is a precursor in the synthesis of drugs that target the central nervous system, including analgesics and antipsychotics.

Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.

作用机制

The mechanism of action of 1-(4-Piperidyl)ethanol depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including neurotransmitter receptors and enzymes. The ethanol group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity. The piperidine ring can interact with hydrophobic pockets in proteins, contributing to the compound’s overall activity.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperidine derivatives are often modified at the 1- and 4-positions to optimize pharmacological activity. Below is a comparative analysis of key analogs:

Key Observations :

- Substituent Position: The 4-position substituent (ethanol, methanol, or propanamide) directly impacts solubility and target engagement. Methanol derivatives (e.g., compound 7 in ) often exhibit enhanced crystallinity compared to ethanol analogs.

- Aromatic Modifications : Fluorine or chlorine substituents (e.g., ) improve metabolic stability and binding affinity via hydrophobic interactions.

- Bulkier Groups: Compounds with benzimidazolinone or phenethyl moieties () show high analgesic potency due to enhanced receptor occupancy.

Pharmacological and Functional Differences

- Analgesic Activity: Substituted piperidyl benzimidazolinones (e.g., ) exhibit extreme potency due to dual interactions with opioid receptors and CYP enzymes. In contrast, fluorobenzyl-methanol derivatives () may target nicotinic acetylcholine receptors (nAChRs) for neuroprotection.

- Enzyme Inhibition: Pyridine-based piperazine derivatives (e.g., UDO and UDD in ) inhibit CYP51, a target for Chagas disease, whereas this compound’s ethanol group may favor interactions with dehydrogenases or kinases.

- Safety Profiles: Piperidineethanol derivatives (e.g., 2-Piperidineethanol in ) show acute oral toxicity (Category 4) and skin irritation, suggesting similar hazards for this compound without proper functionalization.

Physical and Chemical Properties

生物活性

1-(4-Piperidyl)ethanol, an organic compound featuring a piperidine ring with an ethanol group, has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHN

- Molecular Weight : 115.23 g/mol

- CAS Number : 6457-48-3

The compound serves as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules, particularly those targeting the central nervous system (CNS) .

This compound exhibits its biological effects primarily through interactions with various neurotransmitter systems. The following points summarize its mechanisms:

- Enzyme Interaction : This compound is involved in studying enzyme mechanisms and has been shown to affect various biochemical pathways due to its structural properties .

- Pharmacological Targets : Piperidine derivatives, including this compound, interact with multiple receptor types, influencing neurotransmitter release and modulation. This includes potential interactions with opioid receptors, which may affect analgesic pathways .

- Cellular Effects : The presence of the ethanol moiety can disrupt cellular membranes, impacting cell signaling and function .

Biological Activities

This compound has been studied for several biological activities:

- Analgesic Properties : Research indicates that piperidine derivatives can exhibit analgesic effects, potentially making them useful in pain management therapies. This is particularly relevant in the context of opioid receptor modulation .

- Antipsychotic Potential : As a precursor for drugs targeting CNS disorders, this compound may contribute to the development of antipsychotic medications .

- Neuroprotective Effects : Some studies suggest that compounds with piperidine structures may have neuroprotective properties, although further research is needed to elucidate these effects fully.

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound and related compounds:

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its structure:

- Absorption : The ethanol group may enhance solubility and absorption rates.

- Metabolism : Similar to ethanol, it may undergo metabolic pathways involving cytochrome P450 enzymes, affecting its bioavailability and duration of action .

- Distribution : The compound's lipophilicity allows for significant distribution throughout body tissues, particularly in the CNS.

Future Directions

Research into this compound continues to expand:

- Drug Development : Ongoing studies aim to develop new therapeutic agents based on its structure for treating CNS disorders.

- Mechanistic Studies : Further exploration of its interaction with various receptors will clarify its potential roles in pharmacotherapy.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 1-(4-Piperidyl)ethanol, and what are their advantages/limitations?

this compound is typically synthesized via:

- Reductive amination : Reacting 4-piperidone with ethanolamine under catalytic hydrogenation (e.g., H₂/Pd-C) to yield the secondary alcohol. This method is efficient but requires precise control of reaction time and catalyst loading to avoid over-reduction .

- Grignard addition : Using 4-piperidinylmagnesium bromide with ethylene oxide, followed by acidic workup. This route offers high regioselectivity but demands anhydrous conditions .

- Biotransformation : Enzymatic reduction of 4-piperidinyl ketones using alcohol dehydrogenases (e.g., from Lactobacillus spp.) for enantioselective synthesis, though substrate specificity limits broad applicability .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : ¹H/¹³C NMR identifies structural features (e.g., piperidine ring protons at δ 2.5–3.5 ppm, hydroxyl proton at δ 1.5–2.0 ppm).

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (C₇H₁₅NO, MW 129.20 g/mol) and fragmentation patterns .

- IR spectroscopy : Detects O-H stretching (~3200–3600 cm⁻¹) and C-N vibrations (~1100 cm⁻¹) .

Q. How can researchers screen for biological activity in this compound derivatives?

- Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Pseudomonas aeruginosa or Staphylococcus aureus using broth microdilution .

- Enzyme inhibition studies : Evaluate binding to acetylcholinesterase (AChE) or monoamine oxidases (MAOs) via fluorometric or colorimetric assays (e.g., Ellman’s reagent for AChE) .

Advanced Research Questions

Q. How can enantiomeric resolution of this compound be achieved for chiral studies?

- Chiral chromatography : Use Chiralpak® IA or IB columns with hexane/isopropanol mobile phases to separate (R)- and (S)-enantiomers .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer, enabling kinetic resolution .

- Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .

Q. What strategies optimize the yield of this compound in large-scale synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side products; switching to ethanol/water mixtures improves green metrics .

- Catalyst engineering : Immobilized Pd nanoparticles on mesoporous silica improve reductive amination efficiency and recyclability .

- Process intensification : Continuous flow reactors reduce reaction times and byproduct formation compared to batch methods .

Q. How do structural modifications of this compound impact pharmacokinetic properties?

- Lipophilicity adjustments : Adding electron-withdrawing groups (e.g., -CF₃) to the piperidine ring enhances blood-brain barrier permeability but may reduce solubility .

- Prodrug design : Esterification of the hydroxyl group (e.g., acetyl or pivaloyl esters) improves oral bioavailability, as seen in antipsychotic analogs .

Q. How should researchers address contradictions in reported biological activity data?

- Standardize assay conditions : Discrepancies in MIC values may arise from variations in bacterial strain viability or culture media. Use CLSI guidelines for reproducibility .

- Control for stereochemistry : Unresolved enantiomers in prior studies (e.g., racemic mixtures) can obscure activity correlations. Validate results with enantiopure samples .

Q. Safety & Handling

Q. What are the key safety protocols for handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact (H315/H319 hazards) .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors (H335) .

- Waste disposal : Neutralize with dilute acetic acid before incineration to prevent environmental release .

Q. Data Analysis & Interpretation

Q. How can computational modeling guide the design of this compound derivatives?

- Molecular docking : Predict binding affinities to targets like sigma receptors using AutoDock Vina with crystal structures (PDB: 5HK1) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial activity to prioritize synthetic targets .

Q. What analytical methods resolve impurities in this compound samples?

属性

IUPAC Name |

1-piperidin-4-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6(9)7-2-4-8-5-3-7/h6-9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDJKRLGXVKYIGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCNCC1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60320478 | |

| Record name | 1-piperidin-4-ylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60320478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6457-48-3 | |

| Record name | 6457-48-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=360205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-piperidin-4-ylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60320478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(piperidin-4-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。